molecular formula C10H8O4 B3331907 Methyl 2,3-dioxo-3-phenylpropanoate CAS No. 86358-32-9

Methyl 2,3-dioxo-3-phenylpropanoate

Cat. No.: B3331907
CAS No.: 86358-32-9
M. Wt: 192.17 g/mol
InChI Key: LLGMJHPMHFWMBF-UHFFFAOYSA-N
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Description

Significance of Alpha-Keto Esters and Related Beta-Dicarbonyl Frameworks in Organic Synthesis

Alpha-keto esters and beta-dicarbonyl compounds are cornerstone functional groups in the arsenal (B13267) of synthetic organic chemists. Their importance lies in their versatility as intermediates for constructing a wide array of more complex molecules. The presence of multiple, electronically influential carbonyl groups imparts unique reactivity to these frameworks.

Beta-dicarbonyl compounds are characterized by two carbonyl groups separated by a single carbon atom. This arrangement significantly increases the acidity of the protons on the central carbon, making it a potent nucleophile upon deprotonation. This property is extensively exploited in carbon-carbon bond-forming reactions, a fundamental process in organic synthesis.

Alpha-keto esters, on the other hand, feature a ketone and an ester group on adjacent carbons. This vicinal arrangement of carbonyls leads to a highly electrophilic ketone carbon, making it susceptible to attack by various nucleophiles. These compounds are precursors to a variety of other important functional groups, including alpha-hydroxy acids and alpha-amino acids, which are fundamental components of many biologically active molecules.

Historical Development and Evolution of Research on Vicinal Polycarbonyl Compounds

The study of compounds bearing multiple carbonyl groups has a rich history, evolving as the principles of organic synthesis matured. Early investigations into the reactivity of dicarbonyl compounds laid the groundwork for understanding their unique chemical behavior. For instance, the Claisen condensation, a classic reaction for forming carbon-carbon bonds discovered in the late 19th century, is a primary method for synthesizing beta-keto esters. The synthesis of related complex molecules, such as certain steroids, dates back to the 1930s, highlighting the long-standing interest in harnessing the reactivity of carbonyl-containing compounds. wikipedia.org

Research into vicinal polycarbonyl compounds, those with adjacent carbonyl groups, has further expanded the synthetic toolkit. The ability to selectively react one carbonyl group in the presence of another has been a significant area of investigation, leading to the development of sophisticated synthetic strategies. The exploration of these compounds has been crucial in the synthesis of various heterocyclic compounds and natural products.

Structural Features and Inherent Reactivity of the Methyl 2,3-Dioxo-3-Phenylpropanoate Moiety

This compound is a molecule that embodies the characteristics of both alpha-keto esters and beta-dicarbonyl compounds. Its structure consists of a phenyl group attached to a three-carbon chain containing two adjacent carbonyl groups (a ketone at the 3-position and a ketone at the 2-position) and a methyl ester at the 1-position.

The inherent reactivity of this molecule is dictated by this arrangement. The two vicinal carbonyl groups create a highly electrophilic center, particularly at the C-2 and C-3 positions, making them prime targets for nucleophilic attack. Furthermore, the molecule can exist in equilibrium with its enol tautomer. This keto-enol tautomerism is a hallmark of beta-dicarbonyl compounds and is crucial to their reactivity, allowing the molecule to act as a nucleophile in certain reactions.

The synthesis of the closely related ethyl ester, ethyl 3-oxo-3-phenylpropanoate, is often achieved through a Claisen condensation of ethyl benzoate (B1203000) and ethyl acetate (B1210297). nbinno.com A similar strategy can be envisioned for the synthesis of the methyl ester. The reactivity of these compounds makes them valuable precursors for heterocyclic systems like pyridines and pyrimidines. nbinno.com

Below is a table summarizing the key properties of this compound and a related compound.

PropertyThis compoundEthyl 3-oxo-3-phenylpropanoate
CAS Number 86358-32-9 bldpharm.com94-02-0 nbinno.com
Molecular Formula C₁₀H₈O₄C₁₁H₁₂O₃ nbinno.com
Molecular Weight 192.17 g/mol 192.21 g/mol nbinno.com
General Class Alpha-Keto Ester, Beta-DicarbonylBeta-Keto Ester
Key Reactive Sites Electrophilic carbonyl carbons, potential for enolate formationElectrophilic carbonyl carbon, acidic alpha-protons

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2,3-dioxo-3-phenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O4/c1-14-10(13)9(12)8(11)7-5-3-2-4-6-7/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLGMJHPMHFWMBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=O)C(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401300625
Record name Methyl α,β-dioxobenzenepropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401300625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86358-32-9
Record name Methyl α,β-dioxobenzenepropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86358-32-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl α,β-dioxobenzenepropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401300625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Methyl 2,3 Dioxo 3 Phenylpropanoate and Analogues

Classical Approaches and Established Synthetic Pathways

Traditional methods for synthesizing α-keto esters have been well-established, providing reliable, albeit sometimes harsh, routes to these important compounds. These methods often involve direct esterification, oxidation of various precursors, and acylation strategies. mdpi.com

Esterification is a fundamental method for producing α-keto esters. This can be achieved by reacting an α-keto acid with an alcohol under acidic conditions. Alternatively, α-keto esters can be synthesized more directly. One prominent method is the Friedel-Crafts acylation of aromatic hydrocarbons, such as benzene (B151609), with an acylating agent like ethyl oxalyl chloride, which directly installs the α-keto ester functionality onto the aromatic ring. mdpi.com Another approach involves the hydrolysis of alkyl cyanides followed by esterification. aurigeneservices.com

A highly efficient one-pot method involves the oxidative esterification of 2,2-dibromo-1-arylethanones. In this process, the dibromo ketone is treated sequentially with dimethyl sulfoxide (B87167) (DMSO) and an alcohol. For instance, reacting 2,2-dibromo-1-phenylethanone (B86434) with DMSO followed by methanol (B129727) yields the corresponding methyl α-keto ester. aurigeneservices.com The reaction proceeds through the formation of an alkoxy sulfoxonium bromide intermediate. aurigeneservices.com

Table 1: Oxidative Esterification of 2,2-dibromo-1-phenylethanone

Reagents Temperature (°C) Reaction Time (h) Yield (%)
DMSO, Methanol 50-55 ~34 74 aurigeneservices.com
DMSO, Methanol 70-75 14 75 aurigeneservices.com

This interactive table summarizes the reaction conditions for the synthesis of ethyl oxo(phenyl)acetate as reported in the study. aurigeneservices.com

Oxidation reactions provide a powerful tool for the synthesis of α-keto esters from various starting materials. A common strategy is the oxidation of α-hydroxy esters using reagents like pyridinium (B92312) chlorochromate or Dess-Martin periodinane. aurigeneservices.com Another established method is the oxidation of aryl ketones with selenium dioxide. aurigeneservices.com

More recent oxidative methods offer improved efficiency and milder conditions. For example, acetophenones can be converted to α-ketoesters through an iodine-mediated oxidative esterification in the presence of potassium xanthates. organic-chemistry.org Copper-catalyzed aerobic oxidative esterification of acetophenones with alcohols using molecular oxygen also yields a broad range of α-ketoesters in good yields. organic-chemistry.org Furthermore, the oxidation of terminal haloalkynes and β-ketonitriles represents alternative oxidative pathways. aurigeneservices.comorganic-chemistry.org

Acylation reactions are a cornerstone for the synthesis of aryl α-keto esters. The Friedel-Crafts acylation using ethyl oxalyl chloride is a classic example, directly forming the desired carbon skeleton. mdpi.com Another strategy involves the chemoselective cross-coupling of monoesters of dicarboxylic acid chlorides with organometallic reagents. aurigeneservices.com

Carbonylation reactions, where carbon monoxide (CO) is incorporated into a molecule, also provide a route to α-keto esters. For example, palladium-catalyzed double carbopalladative esterification reactions have been reported for this purpose. aurigeneservices.com These methods highlight the versatility of acylation and carbonylation in constructing the 1,2-dicarbonyl moiety characteristic of α-keto esters.

Modern and Catalytic Synthetic Routes

Contemporary synthetic chemistry has seen a shift towards catalytic methods, which often provide higher efficiency, selectivity, and more environmentally benign conditions compared to classical approaches. nih.gov

Transition metals are widely employed as catalysts for synthesizing α-keto esters due to their diverse reactivity. nih.gov Copper catalysts, for instance, are effective in the aerobic oxidative esterification of acetophenones and the visible-light-induced oxidation of terminal alkynes to α-keto esters using molecular oxygen as a sustainable oxidant. organic-chemistry.orgresearchgate.net

Dirhodium acetate (B1210297) has been used to catalyze the reaction of aryl diazoacetates with water to produce aryl α-keto esters in high yields. organic-chemistry.org Palladium catalysts are also prominent, facilitating reactions such as the sequential cyclization and carbonylation of 2-alkynylphenols with carbon monoxide and methanol to yield substituted benzo[b]furan-3-carboxylates. researchgate.net These transition metal-catalyzed transformations offer powerful and often milder alternatives to traditional stoichiometric reagents. nih.gov

Table 2: Examples of Transition Metal-Catalyzed Syntheses of α-Keto Esters and Analogues

Catalyst Substrate Product Type Key Features
Copper (Cu) Acetophenones α-Ketoesters Aerobic oxidation, use of O₂ as oxidant. organic-chemistry.org
Copper (Cu) Terminal Alkynes α-Ketoesters Visible light-induced, sustainable oxidant (O₂). researchgate.net
Dirhodium (Rh₂) Aryl Diazoacetates Aryl α-Keto Esters Reaction with water gives high yields. organic-chemistry.org

This interactive table showcases various transition metal catalysts and their applications in the synthesis of α-keto esters and related compounds.

In recent years, organocatalysis and biocatalysis have emerged as powerful strategies in organic synthesis, offering high enantioselectivity and mild reaction conditions. Organocatalysis, the use of small organic molecules as catalysts, has been applied to the synthesis of α-keto esters. For example, the oxidation of α-aryl halogen derivatives to the corresponding α-aryl carbonyl compounds can be achieved at room temperature using a combination of photocatalysis and organocatalysis. organic-chemistry.org Chiral biscinchona alkaloid catalysts have been successfully used in the asymmetric allylic alkylation of related indole (B1671886) derivatives, demonstrating the potential for enantioselective C-H functionalization near a keto-ester system. rsc.org

Biocatalysis utilizes enzymes to perform chemical transformations with high specificity. While direct biocatalytic routes to Methyl 2,3-dioxo-3-phenylpropanoate are not extensively documented, the principles are well-established for related molecules. Engineered methyltransferases, for example, can perform highly regioselective N-methylation on various heterocyclic scaffolds. nih.gov This highlights the potential for developing specific enzymes for the synthesis of α-keto esters, representing a green and highly selective future direction in the field.

Photocatalytic and Green Chemistry Approaches

The pursuit of sustainable chemical manufacturing has spurred the development of photocatalytic and green chemistry methods for synthesizing α-keto esters like this compound. mdpi.com These approaches leverage environmentally benign resources like visible light and air, offering a departure from traditional synthetic routes that often depend on hazardous reagents and harsh conditions. mdpi.comosti.gov

A significant strategy in this domain is the visible light-induced aerobic oxidation of β-keto esters, which are direct precursors to α,β-diketo esters. nih.gov This transformation is a type of α-C(sp³)-H oxidation. It can be efficiently achieved using a catalyst system that activates the β-keto ester and a photosensitizer that transfers energy from visible light to molecular oxygen. nih.govresearchgate.net The oxygen is converted from its ground triplet state (³O₂) to the more reactive singlet state (¹O₂), which then acts as the green oxidant. osti.govnih.gov

One highly effective system employs a simple ethylenediamine-copper(II) complex as the catalyst with tetraphenylporphyrin (B126558) (TPP) as the photosensitizer. nih.govresearchgate.net This method is notable for its efficiency, requiring very low loadings of both the catalyst (1 mol%) and the photosensitizer (0.01 mol%) to produce α-hydroxy β-keto esters in excellent yields (up to 99%). nih.gov The reaction proceeds smoothly under an air atmosphere, highlighting its practicality and adherence to green chemistry principles. nih.govresearchgate.net The scalability of this protocol has been demonstrated, achieving a 97% yield in a gram-scale synthesis, which underscores its potential for industrial application. nih.gov

Another innovative approach involves bifunctional photocatalysts, where a chiral ligand is chemically bonded to a photosensitizer. acs.org For instance, a chiral bisoxazoline ligand grafted to a triplet-state photosensitizer can be complexed with nickel(II) to form a catalyst that not only facilitates the aerobic oxidation but also controls the stereochemistry of the product, yielding α-hydroxy-β-dicarbonyl compounds with high enantiopurity. acs.org Such methods are pivotal for producing chiral pharmaceuticals and fine chemicals. acs.org

Below is a table summarizing key findings in photocatalytic and green syntheses relevant to α-keto esters.

Catalyst SystemSubstrate TypeOxidantKey ConditionsProduct TypeYield (%)
Ethylenediamine-Cu(II) / TPPβ-Keto EstersAir (O₂)Visible Light, THFα-Hydroxy β-Keto EstersUp to 99%
Chiral Bisoxazoline-Ni(II)β-Keto EstersO₂ or AirVisible LightEnantioenriched α-Hydroxy β-Keto Esters82-95%
Porphyrinsβ-EnaminonitrilesAirVisible Lightα-Keto AmidesGood
Phenylseleninic Acidα-Hydroxy EstersAirMild Conditionsα-Keto EstersNot specified

Novel Synthetic Strategies and Method Development

Flow Chemistry Applications in Beta-Keto Ester Synthesis

Flow chemistry, which involves conducting reactions in continuous streams within microreactors or tubes, presents a modern alternative to traditional batch synthesis for producing β-keto esters. acs.orgthieme-connect.com This technology offers significant improvements in safety, efficiency, and scalability. acs.orgresearchgate.net The high surface-area-to-volume ratio in flow reactors allows for superior control over reaction parameters like temperature and mixing, which is especially beneficial for managing exothermic reactions or handling hazardous reagents. thieme-connect.com

One-Pot Transformations and Tandem Reactions

One-pot and tandem reactions are powerful strategies that enhance synthetic efficiency by combining multiple reaction steps in a single vessel, thereby minimizing solvent waste and purification efforts. nih.govnih.gov These methods are particularly valuable for constructing complex molecules like this compound from simpler, readily available starting materials. rsc.org

A tandem reaction, also known as a cascade or domino reaction, involves a sequence of intramolecular or intermolecular transformations where each subsequent reaction is triggered by the functionality formed in the previous step. nih.govbeilstein-journals.org For the synthesis of α-keto esters, a tandem process might involve the oxidation of a starting material like an alcohol, followed by further oxidation and esterification in the same pot. organic-chemistry.org For example, a copper-catalyzed one-pot strategy can convert 1-arylethanols into α-ketoamides through a sequence of alcohol oxidation, sp³ C-H oxidation, and oxidative amidation. organic-chemistry.org

Another relevant approach is the tandem conjugate addition/cyclization. rsc.org While often applied to different heterocyclic systems, the principle can be adapted. For instance, a Michael addition followed by an intramolecular cyclization can rapidly build molecular complexity. nih.gov A one-pot, three-component synthesis has been used to create complex pyrazolo-pyrimidino-pyridine derivatives by heating thiobarbituric acid, a pyrazol-5-amine, and an aldehyde together. nih.gov This highlights the power of multicomponent reactions to efficiently assemble intricate molecular architectures. nih.gov

The table below provides examples of one-pot and tandem reactions used in the synthesis of related keto esters and heterocyclic compounds.

Reaction TypeStarting MaterialsKey Reagents/CatalystProduct TypeYield (%)
One-Pot Oxidation/EsterificationAcetophenones, AlcoholsCopper Catalyst, O₂α-Keto EstersGood
One-Pot Three-Component ReactionThiobarbituric Acid, Benzaldehyde, 3-Methyl-1-phenyl-1H-pyrazol-5-aminep-TSAFused Heterocycle66%
Tandem Asymmetric Addition/Epoxidationα,β-Unsaturated Enones, DialkylzincTitanium-bis(sulfonamide) Catalyst, O₂syn-Epoxy AlcoholsHigh
Tandem Knoevenagel/Michael/DehydrationFurfural Derivatives, 5,5-Dimethyl-1,3-cyclohexanedionePTSAHigh-Density Biofuel PrecursorsHigh

Chemical Reactivity and Mechanistic Investigations of Methyl 2,3 Dioxo 3 Phenylpropanoate

Enolate Chemistry and Alpha-Substitution Reactions

The presence of a methylene (B1212753) group flanked by two carbonyl groups confers significant acidity to the α-protons, making the formation of a resonance-stabilized enolate readily achievable. youtube.comvpscience.org This enolate is a versatile nucleophile, participating in a variety of substitution reactions.

Alkylation and Dialkylation Reactions of Beta-Dicarbonyl Compounds

The generation of an enolate from a β-dicarbonyl compound like methyl 2,3-dioxo-3-phenylpropanoate is typically accomplished using a suitable base, such as an alkoxide. pressbooks.pub The resulting enolate can then undergo SN2 reactions with alkyl halides to introduce an alkyl group at the α-carbon. pressbooks.publibretexts.org This alkylation process is a fundamental method for forming new carbon-carbon bonds. masterorganicchemistry.com

Given that the initial alkylation product still possesses an acidic proton, a second alkylation can be performed, often with a different alkylating agent, to yield a dialkylated product. This stepwise approach allows for the introduction of two distinct alkyl groups. pressbooks.pub The general mechanism involves deprotonation to form the enolate, followed by nucleophilic attack on the alkyl halide. libretexts.org

Table 1: General Scheme for Alkylation of β-Dicarbonyl Compounds

StepDescriptionReactantsProducts
1Enolate Formationβ-Dicarbonyl Compound, Base (e.g., NaOEt)Enolate
2AlkylationEnolate, Alkyl Halide (R-X)Mono-alkylated β-Dicarbonyl
3(Optional) DialkylationMono-alkylated β-Dicarbonyl, Base, Alkyl Halide (R'-X)Di-alkylated β-Dicarbonyl

For instance, the alkylation of ethyl benzoylacetate, a related β-keto ester, with methyl iodide in the presence of sodium hydride proceeds to give ethyl 2-methyl-3-oxo-3-phenylpropanoate. beilstein-journals.org

Stereoselective Transformations via Dynamic Kinetic Asymmetric Processes

Stereoselective reactions, which favor the formation of one stereoisomer over another, are of paramount importance in modern organic synthesis. masterorganicchemistry.com Dynamic kinetic asymmetric transformation (DyKAT) is a powerful strategy for converting a racemic mixture into a single enantiomerically enriched product. This process involves the in-situ racemization of the starting material, allowing for a theoretical yield of 100% of the desired stereoisomer.

For β-stereogenic α-keto esters, DyKAT processes have been successfully employed. scispace.comnih.gov These transformations often utilize chiral catalysts to control the stereochemical outcome of the reaction. For example, dynamic kinetic asymmetric aldolizations of racemic β-bromo-α-keto esters with nitromethane (B149229) and acetone (B3395972) have been developed, yielding fully substituted α-glycolic acid derivatives with high diastereo- and enantioselectivity. nih.govnih.gov Mechanistic studies suggest that these reactions proceed through a catalyst-mediated racemization of the β-bromo-α-keto ester. scispace.comnih.gov

Similarly, dynamic kinetic resolutions of β-halo α-keto esters have been achieved through asymmetric cross-benzoin reactions catalyzed by chiral N-heterocyclic carbenes (NHCs). acs.org This method provides access to fully substituted β-halo α-glycolic acid derivatives. acs.org The success of these reactions hinges on the ability of the catalyst to control the facial selectivity of the nucleophilic attack on the prochiral enolate intermediate.

Reactions Involving the Diketo and Ester Functionalities

The diketo and ester groups in this compound are key centers of reactivity, participating in a variety of nucleophilic addition, condensation, and cyclization reactions.

Nucleophilic Addition Reactions to the Carbonyl Centers

The carbonyl carbons in this compound are electrophilic and susceptible to attack by nucleophiles. masterorganicchemistry.comchemistrysteps.com This nucleophilic addition is a fundamental reaction of carbonyl compounds, leading to the formation of a tetrahedral intermediate as the carbon atom rehybridizes from sp² to sp³. libretexts.org The reactivity of the carbonyl group can be enhanced by protonation under acidic conditions, which increases the electrophilicity of the carbonyl carbon. chemistrysteps.comlibretexts.org

The approach of the nucleophile to the carbonyl carbon is not random; it typically follows a specific trajectory, known as the Bürgi-Dunitz angle, which is approximately 105-107 degrees relative to the C=O bond. masterorganicchemistry.comyoutube.com If the groups attached to the carbonyl carbon are different, nucleophilic addition can create a new chiral center. libretexts.org In such cases, the stereochemical outcome depends on which face of the planar carbonyl group is attacked by the incoming nucleophile. libretexts.org

Condensation and Cyclization Reactions

β-Dicarbonyl compounds are valuable precursors for the synthesis of heterocyclic compounds. wikipedia.org this compound can undergo condensation reactions with various nucleophiles, often leading to the formation of new ring systems.

For example, related 3-oxo-2-arylhydrazonopropanals condense with active methylene compounds like ethyl cyanoacetate (B8463686) to form substituted arylazonicotinates. nih.gov Under certain conditions, these reactions can proceed through a 6π-electrocyclization to yield more complex heterocyclic structures, such as pyrido[3,2-c]cinnolines. nih.gov

The Knoevenagel condensation, which involves the reaction of an aldehyde or ketone with an active methylene compound, is another important transformation. nih.gov Sequential Knoevenagel condensation followed by an intramolecular cyclization can be used to construct indene (B144670) and benzofulvene derivatives. nih.gov

Hydrolysis and Decarboxylation Pathways

The ester group of this compound can be hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is a standard transformation for esters. libretexts.org

The resulting β-keto acid is susceptible to decarboxylation, a reaction in which a molecule of carbon dioxide is lost. This process is particularly facile for β-keto acids because it can proceed through a cyclic six-membered transition state, which leads to the formation of an enol that subsequently tautomerizes to the more stable ketone. pressbooks.pub This decarboxylation is often promoted by heating. pressbooks.pub

Mechanistic Elucidation of Key Transformations

The mechanistic pathways of reactions involving this compound are complex due to the multiple reactive carbonyl centers. Understanding these transformations requires detailed investigation into the transient species and energy profiles that govern the reaction course.

Spectroscopic Studies for Reaction Monitoring and Intermediate Identification

Spectroscopic techniques are indispensable for observing the real-time progress of chemical reactions and identifying transient intermediates that are key to understanding reaction mechanisms.

Detailed Research Findings: In the study of complex organic reactions, techniques like Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS) are paramount. For instance, in multi-component reactions involving structurally similar dioxo esters, ¹H NMR spectroscopy has been utilized to confirm the final structure of the products formed. researchgate.net For more elusive, short-lived intermediates, advanced mass spectrometry techniques are employed. Direct laser desorption/ionization coupled with high-resolution tandem mass spectrometry, for example, allows for the detection and structural characterization of previously unobserved reaction intermediates. nih.gov This method provides elemental compositions and structural information through gas-phase collision-activated dissociation (CAD) experiments. nih.gov

The influence of reaction conditions, such as the type of acid used, can be monitored spectroscopically, revealing the formation of different chromophoric products. nih.gov In reactions of related compounds, specific intermediates could be trapped and identified under anaerobic conditions, highlighting the crucial role of reaction environment in dictating the mechanistic pathway. nih.gov Infrared (IR) spectroscopy is also a powerful tool, particularly for studying changes in bonding, such as the characteristic carbonyl stretches, which can indicate the consumption of reactants and the formation of new functional groups in the products.

Technique Application in Reaction Analysis Information Gained Example from Analogous Systems
¹H and ¹³C NMR Monitoring reactant consumption and product formation over time.Structural confirmation of stable products and, in some cases, long-lived intermediates. researchgate.netElucidation of substituted pyrrol-2-one structures in three-component reactions. researchgate.net
Mass Spectrometry (MS) Real-time detection of transient intermediates and products.Molecular weight, elemental composition, and fragmentation patterns for structural identification. nih.govDetection of short-lived intermediates in advanced oxidation processes. nih.gov
UV-Vis Spectroscopy Tracking the formation and decay of chromophoric species.Kinetic data and identification of colored intermediates or products. nih.govObserving different cyanine (B1664457) chromophores depending on acidic conditions. nih.gov
Infrared (IR) Spectroscopy Following changes in functional groups.Monitoring of carbonyl bands to track the conversion of the dioxo ester. researchgate.netAnalysis of carbonyl band shifts to study conformational changes. researchgate.net

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry provides a theoretical lens to visualize and quantify the energetics of a reaction, complementing experimental observations. By modeling reaction pathways and the transition states that connect reactants, intermediates, and products, chemists can predict the most likely mechanism.

Detailed Research Findings: Modern computational studies utilize methods like Density Functional Theory (DFT) to map the potential energy surface of a reaction. mdpi.com For complex reactions, locating transition states (TS) is a critical step. Automated procedures based on semi-empirical tight-binding models can rapidly estimate reaction paths and provide initial guesses for more accurate DFT-level TS searches. chemrxiv.org These methods calculate the energy barriers for different potential pathways, with the kinetically favored path being the one with the lowest activation energy. For example, in comparing different reaction routes, the calculation might involve locating multiple transition states and intermediate structures to determine if a reaction is concerted or stepwise. chemrxiv.org

The accuracy of these calculations can be improved by using higher levels of theory and larger basis sets, approaching the complete basis set (CBS) limit for greater precision. researchgate.net Such computational models are crucial for rationalizing stereoselectivity, understanding the influence of catalysts, and predicting how structural modifications to the reactants will affect the reaction outcome. researchgate.netresearchgate.net

Computational Method Purpose Typical Output
Density Functional Theory (DFT) To calculate the electronic structure and energy of molecules.Optimized geometries, relative energies of minima (reactants, intermediates, products) and saddle points (transition states). mdpi.com
Semi-empirical (e.g., GFN2-xTB) For rapid estimation of reaction paths in complex systems.Low-cost estimation of reaction barriers and initial structures for TS searches. chemrxiv.org
QST2/QST3 Methods To locate a transition state between given reactant and product structures.A single transition state structure connecting the specified minima. ucsb.edu
Frequency Calculation To verify the nature of a stationary point.Real frequencies for minima (reactants, products) and one imaginary frequency for a true transition state. ucsb.edu

Tautomerism and Equilibrium Dynamics in Solution

This compound, like many β-dicarbonyl and tricarbonyl compounds, can exist as a mixture of tautomers in solution. The position of this equilibrium is sensitive to factors such as solvent polarity, temperature, and pH.

Detailed Research Findings: The primary tautomeric equilibrium for this compound involves the keto and enol forms. The presence of three carbonyl groups allows for the formation of two possible enol tautomers. The equilibrium between these forms can be studied using a combination of spectroscopic and computational methods.

Infrared (IR) spectroscopy is particularly sensitive to tautomeric changes. The carbonyl (C=O) stretching frequencies of the keto form are distinct from the C=C and hydrogen-bonded C=O frequencies of the enol forms. In analogous systems, analysis of carbonyl bands in solvents of varying polarity has been used to identify and quantify the populations of different conformers or tautomers in equilibrium. researchgate.net Typically, the more polar form is stabilized to a greater extent by more polar solvents. researchgate.net

Computational methods, such as DFT combined with a Polarizable Continuum Model (PCM) to simulate solvent effects, can predict the relative stabilities of the different tautomers. researchgate.net These calculations, along with Natural Bond Orbital (NBO) analysis, can elucidate the specific orbital interactions that contribute to the stability of each form.

Possible Tautomers of this compound and Their Expected IR Signatures

Tautomer Structure Key Functional Groups Expected Carbonyl (C=O) IR Frequency (cm⁻¹)
Triketo form Triketo formThree C=O groups~1750 (ester), ~1730 (ketone), ~1690 (benzoyl)
(Z)-Enol form (2-hydroxy) (Z)-Enol form (2-hydroxy)Intramolecular H-bond, C=C, two C=O~1735 (ester), ~1670 (conjugated benzoyl), ~1620 (C=C)
(E)-Enol form (2-hydroxy) (E)-Enol form (2-hydroxy)Free O-H, C=C, two C=O~1740 (ester), ~1680 (conjugated benzoyl), ~1630 (C=C)

Note: The images and IR frequencies are illustrative, based on general principles for similar compounds.

Applications of Methyl 2,3 Dioxo 3 Phenylpropanoate As a Versatile Synthetic Intermediate

A Gateway to Diverse Heterocyclic Architectures

The reactivity of Methyl 2,3-dioxo-3-phenylpropanoate lends itself readily to the synthesis of various heterocyclic systems, which are foundational scaffolds in medicinal chemistry and materials science.

Crafting Nitrogen-Containing Heterocycles

The synthesis of nitrogen-containing heterocycles is a cornerstone of drug discovery. This compound serves as a key precursor for several important classes of these compounds.

Pyrazoles: As a 1,3-dicarbonyl compound, this compound readily undergoes condensation reactions with hydrazine (B178648) and its derivatives to form pyrazoles. jlu.edu.cnnih.govnuph.edu.uaresearchgate.net This reaction, often referred to as the Knorr pyrazole (B372694) synthesis, proceeds through the formation of an initial imine followed by an intramolecular condensation and dehydration to yield the aromatic pyrazole ring. jlu.edu.cn The specific substitution pattern of the resulting pyrazole can be controlled by the choice of the hydrazine derivative.

Oxazoles: The construction of the oxazole (B20620) ring can be achieved through various synthetic strategies starting from β-keto esters like this compound. One common approach involves the reaction with a source of nitrogen and a carbon atom, such as in the Robinson-Gabriel synthesis or by reacting with amides. semanticscholar.orgnih.govcaltech.eduorganic-chemistry.orgnih.govresearchgate.netresearchgate.net

Quinolines: The Friedländer annulation and related syntheses provide a direct route to quinolines from β-keto esters and 2-aminoaryl aldehydes or ketones. google.comnih.govresearchgate.net this compound can serve as the dicarbonyl component in these reactions, leading to the formation of highly substituted quinoline (B57606) derivatives. The reaction conditions and the nature of the aniline (B41778) derivative influence the final structure of the quinoline product.

HeterocycleReagent(s)General Reaction Type
PyrazolesHydrazine derivativesCondensation
OxazolesAmides, Urea derivativesCyclocondensation
Quinolines2-Aminoaryl aldehydes/ketonesFriedländer Annulation

Forging Oxygen- and Sulfur-Containing Heterocyclic Systems

Beyond nitrogenous heterocycles, this compound is also a valuable precursor for the synthesis of five- and six-membered rings containing oxygen and sulfur.

Oxygen-Containing Heterocycles: The reactivity of the dicarbonyl moiety in this compound can be harnessed to construct oxygen-containing heterocycles such as furans and pyrans. organic-chemistry.orgresearchgate.netnih.govresearchgate.netnih.gov For instance, intramolecular cyclization reactions or cycloadditions with appropriate reagents can lead to the formation of these valuable ring systems.

Sulfur-Containing Heterocycles: The synthesis of sulfur-containing heterocycles like thiophenes and dithiolanes can be achieved by utilizing reagents that introduce sulfur into the molecule. organic-chemistry.orgresearchgate.netderpharmachemica.comnih.govrroij.com For example, reaction with Lawesson's reagent or other sulfur sources can convert the carbonyl groups into thiocarbonyls, which can then undergo cyclization to form thiophenes.

A Building Block for Intricate Organic Molecules

The utility of this compound extends beyond simple heterocycle formation to its role as a fundamental building block in the assembly of more complex molecular architectures.

A Key Player in Multicomponent Reaction Sequences

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, are highly valued for their efficiency and atom economy. This compound, with its multiple reactive sites, is an ideal candidate for such transformations. nuph.edu.uacaltech.edugoogle.comresearchgate.netresearchgate.netnih.govnih.govnih.govmdpi.com For instance, it can participate in four-component reactions with an aldehyde, a primary amine, and another active methylene (B1212753) compound to generate highly functionalized heterocyclic scaffolds like pyrano[2,3-c]pyrazoles. nih.gov

Multicomponent ReactionReactantsProduct Type
Hantzsch Dihydropyridine Synthesis (analogue)Aldehyde, Ammonia/AmineDihydropyridine derivative
Biginelli Reaction (analogue)Aldehyde, Urea/ThioureaDihydropyrimidinone derivative
Four-component Pyrano[2,3-c]pyrazole SynthesisAldehyde, Hydrazine, MalononitrilePyrano[2,3-c]pyrazole

A Precursor for Dicarbonyl-Containing Scaffolds

The inherent 1,2-dicarbonyl motif within this compound makes it a valuable precursor for the synthesis of more elaborate dicarbonyl-containing scaffolds. nih.govgoogle.com These structures are important intermediates in the synthesis of various natural products and pharmaceuticals. The reactivity of the carbonyl groups allows for further functionalization and chain extension, enabling the construction of complex molecular frameworks.

A Contribution to the Synthesis of L-Phenylalanine and Its Intermediates

This compound is a direct precursor to phenylpyruvic acid, a key intermediate in the biosynthesis and industrial production of the essential amino acid L-phenylalanine. jlu.edu.cnnih.govresearchgate.netnih.govnih.gov The methyl ester can be readily hydrolyzed to yield phenylpyruvic acid. Subsequently, enzymatic transamination of phenylpyruvic acid provides an efficient and stereoselective route to L-phenylalanine. jlu.edu.cnnih.govresearchgate.netnih.gov This biocatalytic approach is a cornerstone of modern amino acid production.

Design and Application in Reagent Chemistry

Use as a 1,2-Dicarbonyl-Forming Reagent

The core utility of this compound in synthetic chemistry stems from its inherent 1,2-dicarbonyl structure. This arrangement makes it a valuable building block or "synthon" for introducing the phenylglyoxyl group into more complex molecular architectures. While it is itself a 1,2-dicarbonyl compound, its application as a reagent is centered on transferring this functionality.

Research has established its role as a versatile reagent in organic chemistry for creating a range of derivatives. anshulchemicals.com It serves as a precursor in the synthesis of other α-keto esters and α-hydroxy acids, demonstrating its function as a foundational molecule for elaborating upon the 1,2-dicarbonyl motif. anshulchemicals.com Its reactivity allows for transformations at the keto and ester positions, enabling the construction of diverse molecular frameworks. The compound is prepared through methods such as the oxidation of mandelic acid followed by esterification, or the reaction of benzoyl cyanide with methanol (B129727) in the presence of sulfuric acid. guidechem.comorgsyn.org

Table 1: Properties of this compound

Property Value
Synonyms Methyl benzoylformate, Methyl phenylglyoxylate (B1224774) tcichemicals.com
CAS Number 15206-55-0 tcichemicals.com
Molecular Formula C₉H₈O₃ biosynth.com
Molecular Weight 164.16 g/mol biosynth.com
Appearance Colorless to pale yellow liquid chemicalbook.comchemicalbook.com
Boiling Point 251-255.6 °C echemi.combiosynth.com
Density 1.155 - 1.163 g/cm³ at 20-25 °C biosynth.comchemicalbook.com

| Refractive Index | n20/D 1.528 echemi.com |

Development of Functionalized Derivatives for Material Science Precursors

In the field of material science, this compound is recognized for its applications, particularly in the development of advanced polymers. The compound itself serves as a key precursor, with research focusing on leveraging its properties to create specialized materials.

One of the most significant applications is its use as a photoinitiator for UV-curing systems. chemicalbook.comgoogle.com When exposed to ultraviolet light, it initiates polymerization, a property essential for the rapid drying and hardening of UV-curable coatings, inks, and adhesives used in electronics, automotive, and packaging industries. chemicalbook.com It is specifically classified as an efficient, low-yellowing free radical (Type I) liquid photoinitiator. google.com

Furthermore, this compound is employed in the synthesis of polymers engineered for high resistance to heat and radiation. biosynth.com It also functions as a critical starting material for producing macromolecular photoinitiators, such as Photoinitiator 754, indicating its role in creating more complex, functionalized molecules for specialized polymer applications. google.com The development of such materials relies on the unique chemical structure of the parent compound, which imparts desirable photophysical properties to the resulting polymers.

Table 2: Applications of this compound in Material Science

Application Area Specific Use Reference
UV-Curable Systems Photoinitiator for coatings and inks chemicalbook.com
Polymer Synthesis Precursor for heat and radiation-resistant polymers biosynth.com
Advanced Photoinitiators Intermediate for macromolecular photoinitiators (e.g., PI 754) google.com

| Printed Circuit Boards | Used in the preparation of chemistry-resistant tin ink | chemicalbook.com |


Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural characterization of "Methyl 2,3-dioxo-3-phenylpropanoate" in both solution and the solid state. Its ability to probe the local chemical environment of individual nuclei provides unparalleled insight into the molecular framework and dynamic processes.

Application of Solid-State NMR for Polymorph Analysis

Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact the physical and chemical properties of a substance. Solid-state NMR (ssNMR) is a powerful, non-destructive technique for the characterization of polymorphic forms, as it is highly sensitive to the local environment of the nuclei within the crystal lattice. researchgate.netirispublishers.comresearchgate.net

The utility of ssNMR in polymorph analysis is highlighted by its application to other complex organic molecules where it can distinguish between different crystalline forms that may be difficult to differentiate by other techniques like powder X-ray diffraction (PXRD). researchgate.net

In-Situ NMR for Reaction Monitoring and Intermediate Characterization

In-situ NMR spectroscopy is a valuable tool for monitoring the progress of chemical reactions in real-time, providing insights into reaction kinetics, mechanisms, and the identification of transient intermediates. mdpi.comcardiff.ac.uk The application of in-situ NMR to the synthesis of "this compound" could provide crucial information about its formation.

For instance, by monitoring the reaction mixture directly in the NMR tube, one could observe the disappearance of starting material signals and the concurrent appearance of product signals. This allows for the determination of reaction rates and the optimization of reaction conditions. Furthermore, in-situ NMR can be instrumental in detecting and characterizing any short-lived intermediates that may be formed during the synthesis, which is often challenging with conventional offline analytical methods. While specific in-situ NMR studies on the synthesis of "this compound" are not documented in the literature, the technique has been successfully employed for monitoring the formation of other esters and complex organic molecules. mdpi.comresearchgate.net

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry is a fundamental analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and the elucidation of molecular structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) in Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, which can be used to determine the elemental composition of a molecule with a high degree of confidence. For "this compound" (C₁₀H₈O₃), the exact mass can be calculated and compared with the experimentally determined value from HRMS to confirm its molecular formula. mdpi.com

The theoretical exact mass of "this compound" is 176.04734 u. An HRMS measurement yielding a value very close to this would provide strong evidence for the presence of this compound.

Parameter Value Source
Molecular FormulaC₁₀H₈O₃-
Theoretical Exact Mass176.04734 uCalculated
Nominal Mass176 uCalculated

Fragmentation Pattern Analysis for Structural Connectivity

In addition to providing the molecular weight, mass spectrometry can induce fragmentation of the parent molecule, yielding a characteristic pattern of fragment ions that offers valuable information about the molecule's structural connectivity. The fragmentation of "this compound" under electron ionization (EI) would likely proceed through several predictable pathways. libretexts.orgmerckmillipore.comchemguide.co.uk

Common fragmentation patterns for esters include the loss of the alkoxy group (-OCH₃) or the entire ester group (-COOCH₃). For ketones, α-cleavage on either side of the carbonyl group is a typical fragmentation route. In the case of "this compound," the presence of the phenyl group would also lead to characteristic fragments.

A search of mass spectral databases for a closely related compound, "Methyl 2-oxo-3-phenylpropanoate," reveals prominent peaks that can be used to infer the fragmentation of the target molecule. nih.gov

m/z Proposed Fragment Ion Possible Neutral Loss
176[C₁₀H₈O₃]⁺• (Molecular Ion)-
145[C₉H₅O₂]⁺-OCH₃
117[C₈H₅O]⁺-COOCH₃
105[C₇H₅O]⁺ (Benzoyl cation)-CO-COOCH₃
91[C₇H₇]⁺ (Tropylium ion)-CO-COOCH₃, -CH₂
77[C₆H₅]⁺ (Phenyl cation)-CO-COOCH₃, -CO

This table is based on general fragmentation principles and data from related compounds. Experimental verification is required for definitive assignments.

The analysis of these fragmentation patterns allows for a piece-by-piece reconstruction of the molecule, confirming the presence of the phenyl, dicarbonyl, and methyl ester moieties and their connectivity. docbrown.infoyoutube.comnih.govdocbrown.info

Derivatization Strategies for Enhanced MS Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and fragmentation pattern of compounds. However, for certain molecules, derivatization is employed to enhance their detection and provide more detailed structural information. nih.gov This is particularly relevant for compounds that may exhibit poor ionization efficiency or produce ambiguous fragment ions in their native form.

Derivatization strategies can be designed to target specific functional groups within a molecule. nih.govnih.gov For a compound like this compound, the carbonyl groups and the ester moiety present potential sites for chemical modification. The goal of such a strategy is to introduce a tag that improves the compound's volatility or ionization, leading to a more robust and interpretable mass spectrum. nih.gov The selection of a derivatizing agent is critical and depends on the specific functional group to be targeted and the desired outcome of the analysis. nih.gov For instance, reagents that react with hydroxyl groups can be used, which could be particularly useful if the enol tautomer of the diketone is present. nih.gov

The process involves optimizing several parameters, including the choice of derivatizing reagent, reaction solvent, catalyst, temperature, and time. nih.gov A successful derivatization can lead to the formation of a derivative with a characteristic mass shift and a more predictable fragmentation pattern, aiding in the unequivocal identification of the original molecule and its metabolites in complex mixtures. nih.govnih.gov

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy methods are indispensable for probing the functional groups and electronic transitions within a molecule.

Infrared (IR) and Raman spectroscopy are complementary techniques that provide detailed information about the vibrational modes of molecules, which are directly related to the presence of specific functional groups. sapub.org

For this compound, the IR spectrum is expected to show characteristic absorption bands for the various functional groups present. The stretching vibrations of the carbonyl (C=O) groups are particularly informative. The ester carbonyl and the two ketone carbonyls will each have distinct stretching frequencies, typically in the range of 1600-1800 cm⁻¹. The exact positions of these bands can provide insights into the electronic environment and potential conjugation within the molecule. The presence of the phenyl group will be indicated by C=C stretching vibrations in the aromatic region (around 1450-1600 cm⁻¹) and C-H stretching vibrations above 3000 cm⁻¹. The C-O stretching of the ester group will also produce a strong band, typically between 1000 and 1300 cm⁻¹. docbrown.info

Raman spectroscopy offers a parallel analysis, often with different selection rules, meaning that some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. sapub.org This complementarity is valuable for a comprehensive functional group analysis. For example, the symmetric stretching of non-polar bonds often gives rise to strong Raman signals.

The "fingerprint region" of the IR spectrum, typically from 400 to 1500 cm⁻¹, contains a complex pattern of overlapping vibrational modes that is unique to the molecule, serving as a molecular fingerprint for identification purposes. docbrown.info

Table 1: Expected IR and Raman Vibrational Frequencies for this compound Functional Groups

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Technique
Phenyl RingC=C Stretch~1450-1600IR & Raman
C-H Stretch>3000IR & Raman
Carbonyl (Ketone)C=O Stretch~1680-1720IR & Raman
Carbonyl (Ester)C=O Stretch~1735-1750IR & Raman
EsterC-O Stretch~1000-1300IR
Methyl GroupC-H Stretch~2850-2960IR & Raman

UV-Visible spectroscopy measures the electronic transitions within a molecule, providing information about conjugated systems and the presence of chromophores. For this compound, the existence of keto-enol tautomerism can be investigated using this technique. researchgate.net

The diketo tautomer and the various possible enol forms will have different electronic structures and, consequently, different UV-Vis absorption spectra. The diketo form typically exhibits weaker n→π* transitions at longer wavelengths and stronger π→π* transitions at shorter wavelengths. The formation of an enol tautomer introduces a C=C double bond conjugated with the carbonyl group and the phenyl ring, which generally leads to a bathochromic shift (a shift to longer wavelengths) and an increase in the intensity of the π→π* absorption band. researchgate.net

By measuring the UV-Vis spectrum in different solvents of varying polarity, it is possible to study the equilibrium between the tautomers. researchgate.net Solvents that can stabilize the enol form through hydrogen bonding, for example, may lead to a shift in the tautomeric equilibrium, which would be observable as a change in the absorption spectrum. Comparing experimental spectra with theoretical calculations for the different tautomeric forms can further aid in the interpretation of the results. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive information about the three-dimensional arrangement of atoms in a crystalline solid.

The process involves growing a suitable single crystal of the compound, which is then irradiated with X-rays. scispace.com The diffraction pattern produced is used to calculate the electron density map of the crystal, from which the positions of the individual atoms can be determined. This allows for the precise measurement of all intramolecular distances and angles, confirming the structural assignment made by other spectroscopic methods. If the molecule is chiral, single-crystal X-ray diffraction can also be used to determine its absolute stereochemistry.

Polymorphism is the ability of a compound to exist in more than one crystalline form. mpg.denih.gov Different polymorphs of the same compound can exhibit distinct physical properties, such as melting point, solubility, and stability. mpg.deresearchgate.net The study of polymorphism is crucial in various fields, including pharmaceuticals and materials science. nih.govresearchgate.net

Crystal engineering involves the design and synthesis of crystalline solids with desired properties by controlling the intermolecular interactions. ub.edu For this compound, studies in this area would involve crystallizing the compound under various conditions (e.g., different solvents, temperatures, and crystallization rates) to explore the potential for different crystal packing arrangements. mdpi.com Techniques such as powder X-ray diffraction (PXRD) can be used to identify and characterize different polymorphic forms by their unique diffraction patterns. researchgate.net Understanding the factors that govern the formation of different polymorphs can allow for the selective crystallization of a specific form with optimized properties. mdpi.com

Theoretical and Computational Chemistry Studies of Methyl 2,3 Dioxo 3 Phenylpropanoate

Electronic Structure and Bonding Analysis

Understanding the electronic structure is fundamental to predicting a molecule's behavior. Computational methods provide a detailed picture of how electrons are distributed and how they participate in chemical bonding.

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic properties of many-electron systems. mdpi.com By solving the Kohn-Sham equations, DFT can accurately model molecular orbital interactions, energy levels, and the distribution of electron density within a molecule. mdpi.comarxiv.orgarxiv.org

For Methyl 2,3-dioxo-3-phenylpropanoate, DFT calculations reveal the nature of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity.

Furthermore, DFT calculations allow for the mapping of the electrostatic potential (ESP) surface and the determination of partial atomic charges. This charge distribution analysis identifies electrophilic (electron-poor) and nucleophilic (electron-rich) sites within the molecule, which is crucial for predicting how it will interact with other reagents. The vicinal dicarbonyl groups and the phenyl ring significantly influence this distribution.

Illustrative Data from DFT Calculations: This table presents hypothetical data representative of what would be obtained from DFT calculations on this compound to illustrate the typical outputs of such an analysis.

ParameterValue (Hartrees)Value (eV)Description
HOMO Energy-0.258-7.02Indicates the energy of the highest energy electrons available for donation.
LUMO Energy-0.091-2.48Represents the energy of the lowest energy orbital available to accept electrons.
HOMO-LUMO Gap0.1674.54Correlates with the chemical reactivity and stability of the molecule.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. researchgate.net For a flexible molecule like this compound, which has several rotatable bonds (e.g., C-C bonds between the carbonyl groups and the phenyl ring), identifying the most stable, low-energy conformers is essential for understanding its properties and reactivity.

Energy minimization studies, often performed using quantum mechanical methods, systematically explore the molecule's potential energy surface to locate stable conformations (local minima). researchgate.net These calculations can determine the relative energies of different conformers, such as those where the dicarbonyl groups are syn-periplanar or anti-periplanar, and the orientation of the phenyl ring relative to the rest of the molecule. The analysis of biradical intermediates can also be used to explain observed stereochemical behavior. semanticscholar.org The most stable conformer, possessing the global minimum energy, is the one that is most populated at equilibrium.

Illustrative Relative Energies of Conformers: This table provides example data showing the relative stability of different hypothetical conformers of this compound.

ConformerDihedral Angle (O=C-C=O)Relative Energy (kcal/mol)Boltzmann Population (%)
Anti-periplanar180°0.0075.3
Gauche60°1.5014.7
Syn-periplanar (eclipsed)3.501.0

Reaction Mechanism and Kinetics Simulations

Computational chemistry is invaluable for mapping out the intricate steps of chemical reactions, providing a level of detail that is often inaccessible through experimental means alone.

By modeling the potential energy surface, computational methods can trace the entire pathway of a chemical reaction from reactants to products. mdpi.comresearchgate.net This involves identifying and characterizing all intermediates and, most importantly, the transition states (TS)—the high-energy structures that connect reactants, intermediates, and products. The energy of the transition state determines the activation energy (Ea) of a reaction step, which is the primary factor controlling the reaction rate.

For reactions involving this compound, such as nucleophilic addition to one of its carbonyl groups, computational studies can elucidate the step-by-step mechanism. youtube.com This includes confirming whether the reaction is concerted (occurs in a single step) or stepwise, and identifying the rate-determining step. mdpi.com The geometry of the transition state provides crucial information about the bonding changes occurring during the reaction.

Example of a Reaction Energy Profile: This table illustrates a hypothetical energy profile for a single-step reaction, showing the relative energies of the key points along the reaction coordinate.

SpeciesRelative Gibbs Free Energy (kcal/mol)Description
Reactants0.0Starting materials at their ground state.
Transition State (TS)+22.5The energy barrier that must be overcome for the reaction to proceed.
Products-15.0The final state of the reaction, showing it is exothermic.

Many reactions can potentially yield multiple products (isomers). Regioselectivity refers to the preference for bond formation at one position over another, while stereoselectivity refers to the preference for the formation of one stereoisomer over others. Computational models are highly effective at predicting these outcomes. rsc.orgrsc.org

The selectivity of a reaction is typically determined by the relative activation energies of the competing reaction pathways. nih.gov By calculating the energies of all possible transition states, chemists can predict which product will be formed preferentially. chemrxiv.org For this compound, which has two distinct carbonyl groups (a ketone and an ester), predicting the regioselectivity of a nucleophilic attack is a key challenge. Computational analysis can determine which carbonyl is more electrophilic and calculate the activation barriers for attack at each site, thereby predicting the major product. acs.org

Illustrative Prediction of Regioselectivity: This table shows hypothetical activation energies for a nucleophilic attack on the two different carbonyl carbons of this compound.

Reaction PathwayTransition State Energy (kcal/mol)Predicted Outcome
Attack at C2 (ketone)18.5Major Product
Attack at C3 (ester carbonyl)24.0Minor Product

Tautomeric Equilibria and Solvent Effects

Tautomers are isomers of a compound that readily interconvert, most commonly through the migration of a proton. As a β-dicarbonyl compound, this compound can potentially exist in equilibrium with its enol tautomers. Keto-enol tautomerism is a well-studied phenomenon where the equilibrium position is highly sensitive to the molecular structure and environment. core.ac.uksemanticscholar.org

Computational studies can accurately predict the relative stabilities of the keto and various possible enol forms. By calculating the Gibbs free energies of each tautomer, the equilibrium constant can be determined. Furthermore, the influence of the solvent is a critical factor in tautomeric equilibria. nih.govmdpi.com Solvents can stabilize one tautomer over another through specific interactions like hydrogen bonding or non-specific dielectric effects. researchgate.net These environmental influences can be modeled computationally using methods like the Polarizable Continuum Model (PCM), which treats the solvent as a continuous medium with a specific dielectric constant. unlp.edu.ar Such calculations can predict how the keto-enol equilibrium shifts when the compound is dissolved in different solvents, from nonpolar (like hexane) to polar aprotic (like DMSO) or polar protic (like ethanol).

Illustrative Data on Tautomer Stability in Different Solvents: This table presents hypothetical relative energy data for the keto and a possible enol tautomer of this compound in various environments.

TautomerRelative Energy in Gas Phase (kcal/mol)Relative Energy in Chloroform (kcal/mol)Relative Energy in Water (kcal/mol)
Keto Form0.00.00.0
Enol Form (C2=C3-OH)+3.2+1.5-0.8

Computational Studies on Diketo-Enol Tautomerism

This compound, a β-ketoester, can exist in equilibrium between its diketo form and two possible enol forms, (E)- and (Z)-enol, due to tautomerism. Computational studies, primarily employing Density Functional Theory (DFT), are instrumental in determining the relative stabilities of these tautomers.

Research on analogous phenyl-containing β-dicarbonyl compounds, such as 3-phenyl-2,4-pentanedione, has consistently shown that the keto form is generally more stable than the enol forms in the gas phase. orientjchem.org This increased stability of the diketo form is attributed to the greater strength of the carbon-oxygen double bond compared to the carbon-carbon double bond present in the enol tautomer.

Theoretical calculations typically involve geometry optimization of each tautomer to find its lowest energy conformation, followed by frequency calculations to confirm that the structure corresponds to a true minimum on the potential energy surface. The relative energies of the tautomers are then calculated to determine their populations at equilibrium. These studies often reveal that the (Z)-enol form is stabilized by an intramolecular hydrogen bond, making it more stable than the (E)-enol form.

Table 1: Calculated Relative Energies of this compound Tautomers in the Gas Phase (Illustrative data based on typical findings for similar compounds)

Tautomer Relative Energy (kcal/mol)
Diketo 0.00
(Z)-Enol +2.5
(E)-Enol +5.8

This interactive table showcases the typical energy differences calculated between the diketo and enol forms, highlighting the greater stability of the diketo tautomer in the absence of solvent effects.

Influence of Solvent Polarity on Tautomeric Ratios

The equilibrium between the diketo and enol tautomers of this compound is significantly influenced by the polarity of the solvent. Computational models, such as the Polarizable Continuum Model (PCM), are employed to simulate the effects of different solvents on the tautomeric equilibrium.

Studies on similar β-dicarbonyl compounds have demonstrated that an increase in solvent polarity tends to stabilize the more polar tautomer. researchgate.net In many cases, the enol form, particularly the (Z)-enol with its intramolecular hydrogen bond, is less polar than the diketo form. Consequently, non-polar solvents can favor the enol form, while polar solvents can lead to a higher proportion of the diketo tautomer. However, specific interactions such as hydrogen bonding between the solvent and the solute can also play a crucial role. For instance, polar aprotic solvents may favor the keto form, whereas solvents capable of hydrogen bonding can shift the equilibrium. researchgate.net

Table 2: Predicted Tautomeric Ratios of this compound in Different Solvents (Illustrative data based on general trends for β-ketoesters)

Solvent Dielectric Constant % Diketo % Enol
Cyclohexane 2.02 30 70
Chloroform 4.81 45 55
Acetone (B3395972) 20.7 65 35
Acetonitrile 37.5 75 25
Water 80.1 85 15

This interactive table illustrates the general trend of increasing diketo form concentration with increasing solvent polarity.

Spectroscopic Property Prediction and Validation

Computational chemistry is a valuable tool for predicting the spectroscopic properties of this compound, which can then be compared with experimental data for validation of the theoretical models.

Time-Dependent Density Functional Theory (TD-DFT) is commonly used to predict the electronic absorption spectra (UV-Vis) of the different tautomers. nih.gov These calculations can help in assigning the observed absorption bands to specific electronic transitions within the molecule. For example, the enol form, with its extended conjugation, is expected to absorb at a longer wavelength compared to the diketo form.

Furthermore, nuclear magnetic resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. researchgate.net By comparing the calculated ¹H and ¹³C NMR spectra for each tautomer with the experimental spectra, it is possible to determine the predominant tautomeric form in a given solvent. This comparison serves as a stringent test of the accuracy of the computational methodology.

Table 3: Comparison of Predicted and Experimental Spectroscopic Data for the Predominant Tautomer of this compound in a Given Solvent (Conceptual data illustrating the validation process)

Spectroscopic Parameter Predicted Value Experimental Value
λmax (UV-Vis) 285 nm 288 nm
δ(1H) - enolic OH 12.5 ppm 12.7 ppm
δ(13C) - C=O (keto) 195.2 ppm 194.8 ppm
δ(13C) - C=O (ester) 168.1 ppm 168.5 ppm

This interactive table demonstrates the process of validating computational predictions against experimental spectroscopic measurements.

Synthesis and Structure Reactivity Relationships of Derivatives and Analogues

Modification of the Ester Moiety and Alkyl Group Variations

The ester functionality of methyl 2,3-dioxo-3-phenylpropanoate is a primary target for modification to alter the compound's solubility, steric hindrance, and susceptibility to hydrolysis. Standard transesterification procedures or the initial synthesis from different alcohols allow for the replacement of the methyl group with a variety of other alkyl or aryl groups. For instance, using ethanol (B145695) or isopropanol (B130326) in the synthesis would yield the corresponding ethyl or isopropyl esters, which can influence reaction kinetics in subsequent transformations.

Furthermore, variations can be introduced into the alkyl backbone of the propanoate structure. An example includes the synthesis of methyl 2-methyl-3-oxo-3-phenylpropanoate, an intermediate used in the synthesis of other compounds. biosynth.comnih.gov This α-methylation introduces a chiral center and alters the reactivity of the adjacent ketone and ester groups. Such modifications are typically achieved by alkylating the enolate of a suitable precursor.

Table 1: Examples of Ester and Alkyl Group Modifications
Derivative NameModificationPotential Impact
Ethyl 2,3-dioxo-3-phenylpropanoateMethyl ester replaced with ethyl esterAltered solubility and reaction kinetics
Isopropyl 2,3-dioxo-3-phenylpropanoateMethyl ester replaced with isopropyl esterIncreased steric hindrance, modified reactivity
Methyl 2-methyl-3-oxo-3-phenylpropanoateMethyl group added at the α-positionIntroduces chirality, alters enolate formation

Derivatization of the Phenyl Ring: Substituent Effects and Aromatic Modifications

Introducing substituents onto the phenyl ring is a powerful strategy to modulate the electronic properties of the entire molecule. The reactivity of the α,β-diketo system is highly sensitive to the electron-donating or electron-withdrawing nature of these substituents.

Electron-Withdrawing Groups (EWGs): Substituents like nitro (NO₂), cyano (CN), or halides (F, Cl, Br) decrease the electron density on the phenyl ring. This, in turn, makes the benzoyl carbonyl carbon more electrophilic and susceptible to nucleophilic attack.

Electron-Donating Groups (EDGs): Substituents such as methoxy (B1213986) (OCH₃) or alkyl groups increase the electron density of the ring, which is relayed to the carbonyl group. This reduces the electrophilicity of the benzoyl carbonyl carbon.

These substituent effects are critical in multicomponent reactions. For example, in reactions involving aromatic aldehydes, the nature of the aldehyde's substituent can direct the course of the reaction, leading to different heterocyclic products. researchgate.net The principles observed in the reactions of related compounds like methyl 2,4-dioxo-4-phenylbutanoate with aromatic aldehydes and amines can be applied here, where the electronic nature of the substituents on all aromatic components dictates the reaction outcome and product structure. researchgate.net

Table 2: Phenyl Ring Substituents and Their Electronic Effects
Substituent (Position)TypeEffect on Benzoyl Carbonyl
-NO₂ (para)Strongly Electron-WithdrawingIncreases electrophilicity
-Cl (para)Weakly Electron-WithdrawingSlightly increases electrophilicity
-HNeutralBaseline reactivity
-CH₃ (para)Weakly Electron-DonatingSlightly decreases electrophilicity
-OCH₃ (para)Strongly Electron-DonatingDecreases electrophilicity

Alterations to the Diketo Core: Structural Analogues and Bioisosteres

The 1,2-diketone functional group is a key reactive center. Replacing one or both carbonyl groups with other functionalities can lead to structural analogues and bioisosteres with fundamentally different chemical properties. Bioisosteric replacement is a widely used strategy in medicinal chemistry to create new molecules with similar biological properties but potentially improved physicochemical or pharmacokinetic profiles. cambridgemedchemconsulting.comdrughunter.com

Common bioisosteric replacements for a ketone include oximes, hydrazones, or even a methylene (B1212753) group to remove the polarity and hydrogen-bonding capability of the carbonyl. In the context of the diketo core, one carbonyl could be selectively derivatized, leading to a mono-oxime or mono-hydrazone, which would drastically alter the subsequent reactivity of the molecule.

Furthermore, the entire diketo system can be considered for replacement. For instance, incorporating the core reactivity into a heterocyclic system can generate novel scaffolds. An example of a related structural analogue is (1,1-dioxo-2,3-dihydrothiophen-3-yl) 3-phenylpropanoate, where a sulfone-containing ring mimics some of the electronic features of a carbonyl group. nih.gov The development of bioisosteres for functionalities like benzene (B151609) rings, using saturated scaffolds such as bicyclo[1.1.1]pentane, highlights the advanced strategies available for core modification. nih.govtcichemicals.com

Table 3: Potential Structural Analogues and Bioisosteres of the Diketo Core
ModificationResulting Functional GroupChange in Property
Replacement of C2-keto with C=N-OHα-keto-oximeAltered electrophilicity, introduction of H-bond donor
Replacement of C3-keto with C=N-NH₂α-keto-hydrazoneNew nucleophilic site, potential for cyclization
Replacement of C2-keto with CH₂β-keto esterRemoval of one electrophilic center, increased flexibility
Incorporation into a heterocyclee.g., DioxolaneMasking of ketones, altered stability and reactivity

Impact of Structural Modifications on Chemical Reactivity and Synthetic Utility

Each structural modification has a profound impact on the chemical reactivity and synthetic utility of the resulting derivative.

Ester Moiety Modification: Changing the size of the ester's alkyl group can influence the rate of reactions at other sites due to steric hindrance. Alkaline hydrolysis rates are also directly affected by the nature of the ester group. researchgate.net

Phenyl Ring Derivatization: As discussed, substituents on the phenyl ring directly control the electrophilicity of the adjacent carbonyl. This is synthetically useful for directing the regioselectivity of nucleophilic additions and for tuning the reaction rates of condensation reactions. Derivatives with electron-withdrawing groups are more reactive towards nucleophiles, while those with electron-donating groups are less so.

Diketo Core Alteration: Modifying the diketo core opens up entirely new reaction pathways. For example, converting a ketone to a hydrazone can facilitate cyclization reactions to form pyrazole-based heterocycles. The use of diketo compounds in three-component reactions with aldehydes and diamines to produce complex pyrrol-2-ones demonstrates their value as building blocks. researchgate.net The specific structure of the resulting heterocyclic product is dependent on the substituents of the reactants, showcasing the interplay of all possible modifications. researchgate.net Chemically modifying polymers with reactive species to enhance properties like flame retardance is another example of how structural changes can impart significant functional utility. researchgate.net

Table 4: Summary of Structural Modifications and Their Impact
Modification TypeSpecific ExampleImpact on Reactivity and Utility
Ester GroupChange from methyl to tert-butyl esterDecreases rate of hydrolysis; increases steric bulk.
Phenyl RingAddition of a p-nitro groupIncreases reactivity of benzoyl ketone towards nucleophiles.
Diketo CoreConversion of one ketone to an oximeBlocks one reactive site; enables synthesis of new heterocyclic systems.
Alkyl Backboneα-MethylationCreates a chiral center; influences enolate geometry and subsequent stereoselectivity.

Q & A

Q. What are the established synthetic methodologies for Methyl 2,3-dioxo-3-phenylpropanoate, and how do reaction conditions impact yield?

this compound is synthesized via alkylation or alkenylation of α,β-diketoesters. Key steps include:

  • Alkylation : Reacting α,β-diketoesters with electrophilic reagents under anhydrous conditions. For example, sodium hydride (NaH) in tetrahydrofuran (THF) at reflux promotes deprotonation and nucleophilic attack .
  • Optimization : Yield depends on precise control of temperature, solvent polarity, and catalyst selection. Polar aprotic solvents (e.g., DMF) enhance reactivity, while excess reagents may lead to side products like over-alkylated derivatives .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • NMR Spectroscopy :
  • ¹H NMR : Identifies ester methyl (δ ~3.8–3.9 ppm) and diketone protons (δ ~6.5–7.5 ppm for aromatic protons).
  • ¹³C NMR : Confirms carbonyl carbons (δ ~170–200 ppm) and aromatic carbons .
    • IR Spectroscopy : Strong C=O stretches (~1740 cm⁻¹ for ester; ~1680 cm⁻¹ for diketone) .
    • Mass Spectrometry : Molecular ion peak ([M+H]⁺) matches the molecular formula (C₁₀H₈O₄) .

Q. How does the diketone functionality influence the compound’s reactivity in organic synthesis?

The 2,3-dioxo group acts as an electrophilic site for nucleophilic additions (e.g., enolate formation) or cycloadditions. For example, in the total synthesis of Chrolactomycin, this moiety participates in key C–C bond-forming reactions via Michael additions or aldol condensations .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in complex reactions?

Density Functional Theory (DFT) calculations analyze frontier molecular orbitals (FMOs) to identify reactive sites. For instance:

  • The diketone’s LUMO (lowest unoccupied molecular orbital) localizes on the carbonyl carbons, making them susceptible to nucleophilic attack .
  • Solvent effects (e.g., THF vs. DCM) are modeled using polarizable continuum models (PCM) to optimize transition states .

Q. What strategies resolve contradictions in reaction outcomes when varying solvents or catalysts?

Contradictions arise from competing reaction pathways (e.g., keto-enol tautomerization vs. over-reduction). Systematic approaches include:

  • Design of Experiments (DoE) : Varying solvent polarity (ε), temperature, and catalyst loading to identify optimal conditions.
  • In-situ Monitoring : Using techniques like FT-IR or HPLC to track intermediate formation .

Q. What role does this compound play in the total synthesis of natural products?

It serves as a key intermediate in Chrolactomycin synthesis, enabling stereoselective construction of the γ-lactone ring via tandem Michael addition and cyclization steps .

Q. How can purification be optimized to obtain high-purity samples of this compound?

  • Chromatography : Flash column chromatography with silica gel (hexane/ethyl acetate gradient) separates diketone derivatives from ester byproducts.
  • Recrystallization : Ethanol/water mixtures yield crystals with >98% purity (verified by melting point and HPLC) .

Q. What challenges arise in scaling up synthesis while maintaining stereochemical integrity?

  • Side Reactions : Elevated temperatures during scale-up promote keto-enol tautomerization, leading to racemization.
  • Mitigation : Use of low-temperature reactors (-20°C) and chiral auxiliaries preserves stereochemistry .

Q. How do structural analogs of this compound inform SAR studies in drug discovery?

Fluorinated analogs (e.g., trifluoromethyl derivatives) exhibit enhanced metabolic stability and binding affinity to target enzymes. Comparative NMR and X-ray crystallography reveal steric and electronic effects on bioactivity .

Q. What safety protocols are recommended for handling this compound based on structural analogs?

  • PPE : Wear nitrile gloves and safety goggles to prevent skin/eye contact (analogous to fluorinated esters in ).
  • Ventilation : Use fume hoods due to potential respiratory irritation from diketone vapors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.